molecular formula C13H15NO2 B2462638 Ethyl 2-cyano-3-(2-methylphenyl)propanoate CAS No. 773084-56-3

Ethyl 2-cyano-3-(2-methylphenyl)propanoate

Cat. No.: B2462638
CAS No.: 773084-56-3
M. Wt: 217.268
InChI Key: QMBQIXFDZRTMAG-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2-methylphenyl)propanoate is an α-cyano ester featuring a 2-methylphenyl substituent at the β-position. This compound belongs to a class of acrylate derivatives known for their versatility in synthesizing bioactive molecules, such as 2-propenoylamides and 2-propenoates, which are precursors for pharmaceuticals and agrochemicals . The cyano and ester groups enhance electrophilicity, making it reactive in nucleophilic addition and cyclocondensation reactions . Its ortho-methylphenyl group distinguishes it from para-substituted analogs, influencing steric and electronic properties critical for reactivity and applications.

Properties

IUPAC Name

ethyl 2-cyano-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)12(9-14)8-11-7-5-4-6-10(11)2/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBQIXFDZRTMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(2-methylphenyl)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 2-cyano-3-(2-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methylphenyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Position Substituent Type Molecular Formula Key Properties/Applications
Ethyl 2-cyano-3-(2-methylphenyl)propanoate Ortho (C2) Methyl C₁₃H₁₅NO₃ Intermediate for heterocyclic synthesis
Ethyl 2-cyano-3-(4-methoxyphenyl)propanoate Para (C4) Methoxy C₁₃H₁₅NO₃ Enhanced electron density for cyclization
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate Ortho/para (C2/C4) Methoxy (×2) C₁₄H₁₅NO₅ Increased solubility due to polar groups
Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate Ortho (C2) Amino C₁₂H₁₇NO₂·C₂H₂O₄ Bioactive derivative for drug discovery

Key Observations :

  • Substituent Type : Methoxy groups enhance electron density at the phenyl ring, promoting electrophilic aromatic substitution, while methyl groups prioritize steric interactions .
  • Functional Groups: Replacing the cyano group with an amino group (as in ) shifts reactivity from electrophilic to nucleophilic, enabling peptide coupling or salt formation.

Reactivity Insights :

  • Knoevenagel Condensation: Widely used for α,β-unsaturated cyano esters. Steric bulk from ortho-methyl groups may necessitate longer reaction times .
  • Cyclocondensation: this compound reacts with diethylaminopropenamide derivatives to form fused heterocycles (e.g., pyridopyrimidinones), crucial in medicinal chemistry .
  • Deprotection: The cyano-ethoxycarbonyl group can be selectively removed using ethanol-water hydrazine, enabling modular synthesis .

Biological Activity

Ethyl 2-cyano-3-(2-methylphenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO2C_{12}H_{13}NO_2 and a molecular weight of approximately 203.24 g/mol. The compound features a cyano group (CN-C\equiv N) attached to a propanoate moiety, which is further substituted with a 2-methylphenyl group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial and fungal strains. It disrupts cellular integrity in fungi, leading to cell death, which suggests its potential as an antifungal agent.
  • Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. For example, it has shown cytotoxic effects on A549 lung cancer cells, with IC50 values indicating moderate potency .
  • Anti-inflammatory Effects : The compound has been explored for its effects on inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines, suggesting potential applications in treating diseases like rheumatoid arthritis and atherosclerosis without inducing classic estrogenic activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Addition Reactions : The cyano group can participate in nucleophilic addition reactions, which may alter the function of various enzymes and receptors in biological systems.
  • Aromatic Interactions : The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity and receptor signaling pathways.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to reduced proliferation and increased apoptosis .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strains
AntifungalDisrupts cellular integrity in fungi
AnticancerInduces apoptosis in A549 cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers evaluated its effects on A549 lung cancer cells. The compound was found to have an IC50 value of approximately 18.68 µM, indicating moderate cytotoxicity compared to control treatments. Further optimization of the compound's structure could enhance its potency against various cancer cell lines .

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